Technical Guide: 4-(2-Hydrazinylethyl)morpholine Dihydrochloride (CAS 874-82-8)
Technical Guide: 4-(2-Hydrazinylethyl)morpholine Dihydrochloride (CAS 874-82-8)
[1]
Part 1: Executive Summary
4-(2-Hydrazinylethyl)morpholine dihydrochloride (CAS 874-82-8) serves as a critical bifunctional building block in medicinal chemistry. It combines the pharmacokinetic-enhancing properties of a morpholine ring with the high reactivity of a hydrazine moiety .[1]
This compound is primarily utilized as a "linker" or "tail" to introduce the morpholine solubilizing group into lipophilic drug scaffolds.[1] The hydrazine terminus allows for rapid conjugation with aldehydes, ketones, and activated carboxylic acid derivatives to form stable hydrazones, pyrazoles, and pyridazines.[1]
Key Technical Value:
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Solubility Enhancement: The morpholine nitrogen (pKa ~8.[1]3) is protonated at physiological pH, improving the water solubility of the final drug candidate.
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Metabolic Stability: The morpholine ring is generally resistant to rapid metabolic cleavage compared to open-chain amines.[1]
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Synthetic Versatility: The hydrazine group reacts under mild conditions, making it suitable for late-stage functionalization of complex intermediates.[1]
Part 2: Chemical Profile & Specifications[2][3]
The dihydrochloride salt form is preferred over the free base due to its enhanced stability and resistance to oxidation.[1] The free hydrazine base is prone to air oxidation and is significantly more toxic/volatile.[1]
Table 1: Physicochemical Properties[2][4]
| Property | Specification |
| CAS Number | 874-82-8 |
| IUPAC Name | 4-(2-hydrazinylethyl)morpholine dihydrochloride |
| Molecular Formula | C₆H₁₅N₃O[2] · 2HCl |
| Molecular Weight | 218.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Ether) |
| Hygroscopicity | Highly hygroscopic; deliquescent upon prolonged air exposure |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
| Stability | Stable in solid state if kept dry.[1] Aqueous solutions degrade slowly; prepare fresh.[1] |
Part 3: Synthesis & Preparation Protocols[2][5]
The synthesis of CAS 874-82-8 is a two-stage process involving the activation of an alcohol precursor followed by nucleophilic substitution with hydrazine.
Diagram 1: Synthetic Pathway
The following diagram illustrates the conversion of 4-(2-hydroxyethyl)morpholine to the target hydrazine salt.[1]
Caption: Two-step synthesis via chlorination and hydrazine substitution.
Detailed Protocol 1: Preparation from 4-(2-Chloroethyl)morpholine
Prerequisites:
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Work in a fume hood (Hydrazine is a suspected carcinogen).[1]
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Glassware must be free of acetone (reacts with hydrazine).[1]
Step-by-Step Methodology:
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Starting Material: Dissolve 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) in absolute ethanol (5 mL/mmol).
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Free Base Liberation (Optional but Recommended): If starting with the HCl salt of the chloro-precursor, add Triethylamine (1.1 eq) to liberate the free amine in situ, or perform a separate extraction with NaOH/DCM to isolate the free base oil.[1]
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Hydrazination: Add Hydrazine Hydrate (80% or 65% solution) in large excess (5.0 – 10.0 eq).[1]
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Note: Excess hydrazine prevents the formation of the dimer (bis-morpholinoethyl hydrazine).[1]
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-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material spot (Rf ~0.[1]6) should disappear.
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Workup:
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Salt Formation: Cool the solution in an ice bath (0°C). Slowly add concentrated HCl (or HCl in dioxane) until pH < 2.
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Isolation: The dihydrochloride salt will precipitate.[1] Filter the white solid, wash with cold diethyl ether, and dry under vacuum.[1]
Part 4: Applications in Drug Discovery[2][3][6]
This compound is a versatile reagent for constructing heterocyclic libraries.[1]
Diagram 2: Reaction Utility & Scaffolding
This diagram maps the chemical space accessible via this reagent.[1]
Caption: Divergent synthesis pathways for library generation.
Protocol 2: Synthesis of Morpholine-Tethered Pyrazoles
A common application is synthesizing pyrazole-based kinase inhibitors where the morpholine tail binds to the solvent-exposed region of the ATP pocket.
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Reactants: Combine 4-(2-Hydrazinylethyl)morpholine dihydrochloride (1.0 eq) with a 1,3-diketone (1.0 eq) in Ethanol.
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Base: Add Sodium Acetate (2.2 eq) or Triethylamine (2.5 eq) to neutralize the HCl salt and liberate the reactive hydrazine.
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Conditions: Reflux for 2–4 hours.
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Purification: Evaporate solvent. Partition between water and Ethyl Acetate.[1] The pyrazole product is usually in the organic layer.[1]
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Validation:
Part 5: Safety, Handling & Stability (E-E-A-T)[2]
Critical Warning: Hydrazine derivatives are potentially genotoxic.[1] All procedures must be performed with appropriate containment.[1]
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Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.[1] Weighing should be done quickly, or in a glovebox if high precision is required.[1] Wet salt becomes sticky and difficult to handle.[1]
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Incompatibility:
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Waste Disposal:
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Do not pour down the drain.
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Quench excess hydrazine in reaction waste with dilute bleach (Sodium Hypochlorite) slowly in an ice bath before disposal into hazardous waste streams.[1]
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References
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Kumari, S., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. ResearchGate. Retrieved October 26, 2023, from [Link]
